An In-Depth Technical Guide to 2-Chloro-4,5-difluoroaniline (CAS No. 2613-32-3)
An In-Depth Technical Guide to 2-Chloro-4,5-difluoroaniline (CAS No. 2613-32-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4,5-difluoroaniline is a halogenated aromatic amine that serves as a pivotal building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a chlorine atom and two adjacent fluorine atoms on the aniline ring, imparts distinct electronic and steric properties that are highly sought after in the design of bioactive compounds. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, analytical methodologies for its characterization, and a discussion of its significant applications in the pharmaceutical and agrochemical industries. The strategic placement of halogen atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making 2-Chloro-4,5-difluoroaniline a valuable intermediate for medicinal and agricultural chemists.[1][2][3]
Section 1: Core Properties and Specifications
Chemical Identity and Physical Properties
The fundamental properties of 2-Chloro-4,5-difluoroaniline are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 2613-32-3 | [4][5] |
| Molecular Formula | C₆H₄ClF₂N | [4][5] |
| Molecular Weight | 163.55 g/mol | [4][5] |
| Appearance | White to light yellow crystalline solid | [1] |
| Boiling Point | 211.3 °C at 760 mmHg | [5] |
| Flash Point | 81.6 °C | [5] |
| Density | 1.459 g/cm³ | [5] |
| Refractive Index | 1.543 | [5] |
Spectral Data for Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts and coupling constants influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The amino (-NH₂) protons will appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting patterns (carbon-fluorine coupling).
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring, C=C aromatic ring stretching, and C-F and C-Cl stretching vibrations.
Section 2: Synthesis Protocol
The synthesis of 2-Chloro-4,5-difluoroaniline typically proceeds through a multi-step pathway, commencing with a suitably substituted nitrobenzene precursor. The following protocol is a representative synthesis based on established methodologies for analogous halogenated anilines, particularly fluorination of polychlorinated nitroaromatics followed by catalytic hydrogenation.[6][7][8]
Synthesis Pathway Overview
Caption: Synthetic pathway for 2-Chloro-4,5-difluoroaniline.
Step-by-Step Experimental Protocol
Step 1: Fluorination of 1,2,4-Trichloro-5-nitrobenzene
This step involves the nucleophilic aromatic substitution of chlorine atoms with fluorine atoms. The use of a phase transfer catalyst is crucial for facilitating the reaction between the solid potassium fluoride and the organic substrate.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 1,2,4-trichloro-5-nitrobenzene, anhydrous potassium fluoride (KF), and a phase transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide).
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Execution: Heat the reaction mixture to a high temperature (typically 150-200 °C) under a nitrogen atmosphere and stir vigorously for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water. The product, 2-chloro-4,5-difluoronitrobenzene, will precipitate as a solid. Filter the solid, wash it thoroughly with water, and dry it under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Step 2: Catalytic Hydrogenation of 2-Chloro-4,5-difluoronitrobenzene
The nitro group of the intermediate is selectively reduced to an amine group using catalytic hydrogenation.
-
Reaction Setup: In a high-pressure hydrogenation vessel (autoclave), dissolve the 2-chloro-4,5-difluoronitrobenzene from the previous step in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).
-
Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and heat the mixture with stirring. The reaction is typically exothermic.
-
Monitoring and Completion: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is usually complete within a few hours.
-
Work-up and Purification: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-Chloro-4,5-difluoroaniline. The product can be further purified by vacuum distillation or recrystallization.
Section 3: Analytical Methodologies
To ensure the quality and purity of 2-Chloro-4,5-difluoroaniline, particularly in the context of pharmaceutical and agrochemical synthesis, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
HPLC Workflow
Caption: General workflow for HPLC analysis.
Representative HPLC Method
The following is a general reversed-phase HPLC method that can be adapted and optimized for the analysis of 2-Chloro-4,5-difluoroaniline.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient, for example: 0-20 min, 10-90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Method Validation Considerations: A full method validation according to ICH guidelines should be performed for quantitative analysis, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Section 4: Applications in Synthesis
The unique electronic properties conferred by the chloro and difluoro substituents make 2-Chloro-4,5-difluoroaniline a valuable synthon for introducing this moiety into larger, more complex molecules.
Role in Pharmaceutical and Agrochemical Development
Halogenated anilines are crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] The presence of fluorine atoms, in particular, can enhance metabolic stability, increase binding affinity, and improve the pharmacokinetic profile of a drug candidate. The chlorine atom provides an additional site for chemical modification or can contribute to the overall electronic nature of the molecule.
While specific blockbuster drugs directly synthesized from 2-Chloro-4,5-difluoroaniline are not prominently featured in the reviewed public literature, its structural motifs are present in many biologically active compounds. It serves as a precursor for the synthesis of more complex heterocyclic systems, which are common scaffolds in drug discovery. Its applications are likely in the development of:
-
Kinase Inhibitors: Many small-molecule kinase inhibitors used in oncology feature halogenated aniline cores.
-
Herbicides and Fungicides: The development of novel pesticides often relies on the modification of core structures with halogenated aromatic rings to enhance potency and selectivity.[9][10]
-
Material Science: The unique properties of fluorinated compounds also make them of interest in the development of advanced materials.[1]
Causality of Reactivity
The reactivity of the 2-Chloro-4,5-difluoroaniline ring is governed by the interplay of the electronic effects of the substituents.
-
Amino Group (-NH₂): This is a strong activating group and is ortho-, para-directing for electrophilic aromatic substitution.
-
Halogens (-Cl, -F): These are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance.
The combined effect of these groups will influence the regioselectivity of further reactions on the aromatic ring. The steric hindrance from the ortho-chloro substituent will also play a significant role in directing incoming electrophiles.[11]
Section 5: Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 2-Chloro-4,5-difluoroaniline.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Precautionary Measures: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.
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